N-[(1-methylpiperidin-4-yl)methyl]-3-(5-methylpyrazol-1-yl)-N-(2-phenylethyl)propanamide
Description
N-[(1-methylpiperidin-4-yl)methyl]-3-(5-methylpyrazol-1-yl)-N-(2-phenylethyl)propanamide is a complex organic compound with a unique structure that includes a piperidine ring, a pyrazole ring, and a phenylethyl group
Properties
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-3-(5-methylpyrazol-1-yl)-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O/c1-19-8-13-23-26(19)17-12-22(27)25(16-11-20-6-4-3-5-7-20)18-21-9-14-24(2)15-10-21/h3-8,13,21H,9-12,14-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANCKODUDNBHDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCC(=O)N(CCC2=CC=CC=C2)CC3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylpiperidin-4-yl)methyl]-3-(5-methylpyrazol-1-yl)-N-(2-phenylethyl)propanamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. The piperidine intermediate can be synthesized through the reaction of 1-methylpiperidine with formaldehyde and hydrogen cyanide, followed by reduction with lithium aluminum hydride. The pyrazole intermediate is prepared by reacting 5-methylpyrazole with an appropriate alkylating agent.
The final step involves the coupling of the piperidine and pyrazole intermediates with the phenylethyl group using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylpiperidin-4-yl)methyl]-3-(5-methylpyrazol-1-yl)-N-(2-phenylethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[(1-methylpiperidin-4-yl)methyl]-3-(5-methylpyrazol-1-yl)-N-(2-phenylethyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1-methylpiperidin-4-yl)methyl]-3-(5-methylpyrazol-1-yl)-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[(1-methylpiperidin-4-yl)methyl]-3-(5-methylpyrazol-1-yl)-N-(2-phenylethyl)propanamide can be compared with similar compounds such as:
N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine: Similar structure but lacks the pyrazole ring, resulting in different chemical properties and biological activities.
N-[(1-methylpiperidin-4-yl)methyl]-3-(4-methylpyrazol-1-yl)-N-(2-phenylethyl)propanamide: Similar structure with a different substitution pattern on the pyrazole ring, leading to variations in reactivity and application.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
